molecular formula C19H12F3N3OS B2594791 N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-78-7

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No. B2594791
CAS RN: 897464-78-7
M. Wt: 387.38
InChI Key: YTSMSRLSGXFXHT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H12F3N3OS and its molecular weight is 387.38. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

The exploration of various heterocyclic analogues to improve metabolic stability in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has provided insights into the structural requisites for enhanced biological activity and stability. For example, modifications to the benzothiazole ring, as seen in compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have demonstrated significant in vitro potency and in vivo efficacy, alongside improved metabolic profiles in hepatocytes (Stec et al., 2011).

Antitumor Activities of Imidazole Derivatives

Novel imidazole acyl urea derivatives have been synthesized and evaluated for their antitumor activities, highlighting the potential of such compounds in cancer therapy. The structure-activity analysis of these compounds against human gastric carcinoma cell lines provides a foundation for understanding the molecular underpinnings that contribute to their efficacy (Zhu, 2015).

Synthesis and Molecular Modeling for Anticancer Screening

The synthesis and anticancer screening of new imidazothiadiazole analogs, which includes the assessment of their cytotoxic activities toward different cancer cell lines, reveal the critical role of molecular modeling in designing compounds with potent anticancer properties. Such studies not only contribute to the development of new therapeutic agents but also enhance our understanding of their interaction mechanisms at the molecular level (Abu-Melha, 2021).

Imaging Studies with Peripheral Benzodiazepine Receptors

Research involving the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for the study of peripheral benzodiazepine receptors using Single Photon Emission Computed Tomography (SPECT) demonstrates the application of such compounds in neuroimaging. These studies facilitate the understanding of receptor distribution and function in various neurological conditions (Katsifis et al., 2000).

Cytotoxic Activity Against Human Cancer Cell Lines

The exploration of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives for their cytotoxicity against human cancer cell lines underscores the potential of structurally related compounds in the development of new anticancer agents. This research provides valuable insights into the structural features necessary for cytotoxic activity, facilitating the design of more effective cancer therapeutics (Ding et al., 2012).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3OS/c20-12-3-1-11(2-4-12)17-9-25-14(10-27-19(25)24-17)8-18(26)23-13-5-6-15(21)16(22)7-13/h1-7,9-10H,8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSMSRLSGXFXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.